molecular formula C42H82O6S3Sn B13761831 Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate CAS No. 67649-65-4

Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate

Cat. No.: B13761831
CAS No.: 67649-65-4
M. Wt: 898.0 g/mol
InChI Key: BRTAUCXEBFNCRH-UHFFFAOYSA-K
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Description

Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate is a complex organotin compound with the molecular formula C42H82O6S3Sn and a molecular weight of 898.00. This compound is known for its unique chemical structure, which includes a dodecylstannylidyne core linked to three thioacetate groups. It is primarily used in the study of heat stabilizers for vinyl chloride homo- and copolymers, especially those intended for food contact applications .

Preparation Methods

The synthesis of Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate involves several steps. The general synthetic route includes the reaction of dodecylstannylidyne with thioacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other reduced sulfur species.

    Substitution: The thioacetate groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate involves its interaction with polymer chains, where it acts as a stabilizer by preventing the degradation of the polymer at high temperatures. The molecular targets include the polymer chains themselves, and the pathways involved are primarily related to the inhibition of thermal degradation processes .

Comparison with Similar Compounds

Similar compounds to Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate include other organotin compounds such as:

  • Triisooctyl 2,2’,2’'-((methylstannylidyne)tris(thio))triacetate
  • Triisooctyl 2,2’,2’'-((ethylstannylidyne)tris(thio))triacetate
  • Triisooctyl 2,2’,2’'-((propylstannylidyne)tris(thio))triacetate

What sets Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate apart is its specific dodecylstannylidyne core, which provides unique thermal stability properties compared to its methyl, ethyl, and propyl counterparts .

Properties

CAS No.

67649-65-4

Molecular Formula

C42H82O6S3Sn

Molecular Weight

898.0 g/mol

IUPAC Name

6-methylheptyl 2-[dodecyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate

InChI

InChI=1S/C12H25.3C10H20O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-9(2)6-4-3-5-7-12-10(11)8-13;/h1,3-12H2,2H3;3*9,13H,3-8H2,1-2H3;/q;;;;+3/p-3

InChI Key

BRTAUCXEBFNCRH-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

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